1-benzyl-4-chloro-1H-pyrazol-3-amine
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Overview
Description
1-Benzyl-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H10ClN3 It is characterized by the presence of a benzyl group, a chlorine atom, and an amine group attached to a pyrazole ring
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 1-benzyl-4-chloro-1h-pyrazol-3-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, to which this compound belongs, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Cellular Effects
It is known that pyrazole derivatives can exhibit a wide range of biological activities .
Molecular Mechanism
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the synthetic strategies where they take part .
Temporal Effects in Laboratory Settings
It is known that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Dosage Effects in Animal Models
It is known that pyrazole derivatives can exhibit a wide range of biological activities .
Metabolic Pathways
It is known that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Transport and Distribution
It is known that pyrazole derivatives can exhibit a wide range of biological activities .
Subcellular Localization
It is known that pyrazole derivatives can exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-chloro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl chloride with 4-chloro-3-aminopyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyrazole N-oxides.
Reduction Products: Reduced derivatives like pyrazoline.
Scientific Research Applications
1-Benzyl-4-chloro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-1H-pyrazol-3-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-1H-pyrazol-3-amine: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
1-Benzyl-4-chloro-1H-pyrazole:
Uniqueness: 1-Benzyl-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both the benzyl and chlorine substituents, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-benzyl-4-chloropyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGUZLNRTIBOLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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